2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
Description
The compound 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride features a halogenated phenyl ring (4-bromo, 2-chloro), a hydroxy group, a 1,2,4-triazole moiety, and a propanoic acid backbone stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O3.ClH/c12-7-1-2-8(9(13)3-7)11(19,10(17)18)4-16-6-14-5-15-16;/h1-3,5-6,19H,4H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMBGCGERGVCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CN2C=NC=N2)(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride, commonly referred to as compound 85792-59-2, is a synthetic organic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is with a molecular weight of 383.02 g/mol. The unique structure includes a triazole ring and halogenated phenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 85792-59-2 |
| Molecular Formula | C₁₁H₁₀BrCl₂N₃O₃ |
| Molecular Weight | 383.02 g/mol |
Antitumor Activity
Research indicates that compounds containing triazole rings often exhibit significant antitumor properties. In vitro studies have demonstrated that 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride can inhibit the growth of various human tumor cell lines. For instance, it has shown moderate anticancer activity with inhibition rates ranging from 1% to 23% against multiple tumor subpanels at a concentration of 10 µM in single-dose experiments .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects using the rat paw edema model. Preliminary results suggest that it may be more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen . The mechanism behind this activity is believed to involve the inhibition of cyclooxygenases and matrix metalloproteinases (MMPs), which play crucial roles in inflammatory pathways.
Enzyme Inhibition
Studies have indicated that this compound can inhibit specific enzyme activities crucial for various biological processes. The presence of the hydroxyl group and the triazole moiety enhances its interaction with biological targets such as enzymes or receptors involved in disease mechanisms. Molecular docking studies have been utilized to elucidate these interactions further.
The biological activity of 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is primarily attributed to:
- Triazole Ring : Known for its ability to form stable complexes with metal ions and proteins.
- Hydroxyl Group : Enhances solubility and facilitates interactions with biological macromolecules.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : A study conducted on multiple human cancer cell lines demonstrated that modifications to the triazole structure could significantly enhance biological efficacy against specific cancer types .
- Anti-inflammatory Models : In vivo experiments using rat models showed promising results in reducing inflammation markers compared to standard treatments .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to triazole-containing analogs below:
Table 1: Structural Comparison
Key Observations :
- The halogenated phenyl group (Br/Cl) in the target compound distinguishes it from fluconazole (F-substituted) and propiconazole (Cl-substituted).
- The hydroxy and carboxylic acid groups differentiate it from non-polar pesticides (e.g., propiconazole) and bis-triazole antifungals (e.g., fluconazole) .
- The absence of a sulfonamide group (cf. Compound 17 in ) suggests divergent biological targets .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic protocols for this compound, and how can reaction yields be optimized?
- Methodological Answer : A reflux-based synthesis using polar aprotic solvents (e.g., DMSO) is commonly employed for triazole-containing analogs. For example, describes refluxing triazole precursors with substituted aromatic acids for 18 hours, followed by distillation and crystallization in water-ethanol (65% yield). To optimize yields, use Design of Experiments (DoE) to test variables like reaction time, solvent ratios, and temperature. Statistical methods in suggest fractional factorial designs to minimize trials while maximizing data quality .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., bromo, chloro) via coupling patterns and chemical shifts. Compare with analogs in (crystallography) and (PubChem spectral data).
- X-ray Crystallography : Resolve structural ambiguities (e.g., triazole orientation) using single-crystal data, as demonstrated in for a related triazole derivative .
- HPLC-MS : Verify purity and molecular weight (e.g., uses HPLC ≥98% purity standards).
Q. How do solubility and stability vary under different pH and storage conditions?
- Methodological Answer : Test solubility in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Stability studies should include accelerated degradation under heat (40–60°C) and UV light. ’s safety guidelines recommend storing hydrochloride salts in anhydrous conditions at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry improve reaction design and mechanistic understanding?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. highlights ICReDD’s approach: combining computational reaction path searches with experimental validation to reduce trial-and-error synthesis. Tools like Gaussian or ORCA can predict regioselectivity in triazole formation .
Q. What experimental design strategies resolve contradictions in spectral or bioactivity data?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate NMR/IR data with X-ray structures () or synthesize deuterated analogs to confirm peak assignments.
- Bioactivity Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) and standardized positive controls ( references bioactivity protocols for triazole derivatives) .
Q. How can membrane separation technologies ( ) enhance purification?
Q. What strategies optimize scalable synthesis while minimizing hazardous byproducts?
- Methodological Answer : Adopt green chemistry principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
